molecular formula C24H36N2O2 B084685 ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate CAS No. 14722-16-8

ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate

Cat. No.: B084685
CAS No.: 14722-16-8
M. Wt: 384.6 g/mol
InChI Key: YRZHWWNFBIVSNR-UHFFFAOYSA-N
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Description

ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate: is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate typically involves the reaction of 1-naphthaleneacetic acid with 3-(dimethylamino)propylamine in the presence of an esterification agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

Biology: In biological research, it is used to study the interactions between organic molecules and biological systems.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate involves its interaction with various molecular targets. The dimethylamino groups can interact with nucleophilic sites on other molecules, facilitating various chemical reactions. The naphthalene ring structure provides stability and enhances the compound’s reactivity .

Comparison with Similar Compounds

  • α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetamide
  • N-[3-(dimethylamino)propyl]acetamide

Uniqueness: Compared to similar compounds, ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate has a unique ester functional group that enhances its reactivity and versatility in various chemical reactions. The presence of the naphthalene ring also provides additional stability and makes it suitable for a wide range of applications .

Properties

CAS No.

14722-16-8

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate

InChI

InChI=1S/C24H36N2O2/c1-6-28-23(27)24(16-10-18-25(2)3,17-11-19-26(4)5)22-15-9-13-20-12-7-8-14-21(20)22/h7-9,12-15H,6,10-11,16-19H2,1-5H3

InChI Key

YRZHWWNFBIVSNR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CCOC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21

Key on ui other cas no.

14722-16-8

Synonyms

α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester

Origin of Product

United States

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